3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one
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Overview
Description
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one involves multiple stepsReaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester: Known for its anti-inflammatory properties.
{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methanol: Studied for its potential as a psychoactive compound. Compared to these compounds, 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is unique due to its specific structure and combination of functional groups, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxypropylidene)-5,5-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-6-20(26)22-19(12-23(4,5)13-21(22)27)24-10-9-16-15(3)25-18-8-7-14(2)11-17(16)18/h7-8,11,25-26H,6,9-10,12-13H2,1-5H3/b22-20+,24-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDJENGBLQOALK-WBPFXJLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)(C)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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